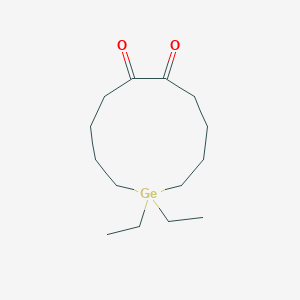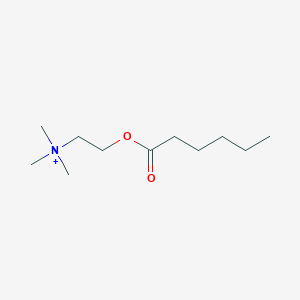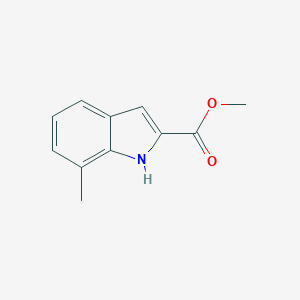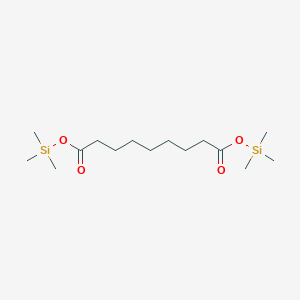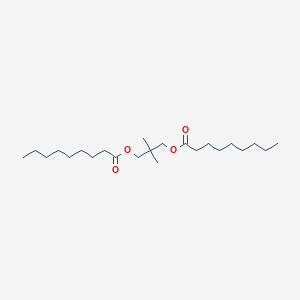
2,2-Dimethylpropane-1,3-diyl dinonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropane-1,3-diyl dinonanoate (DPDN) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DPDN is a diester of 2,2-dimethylpropane-1,3-diol and nonanoic acid, and it is commonly used as a crosslinking agent in polymer chemistry. In recent years, DPDN has been explored for its potential applications in various fields, including drug delivery, biodegradable materials, and tissue engineering.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl dinonanoate is not fully understood, but it is believed to be related to its ability to form crosslinks between polymer chains. This crosslinking can enhance the mechanical properties of polymers and improve their stability and biocompatibility. In drug delivery systems, 2,2-Dimethylpropane-1,3-diyl dinonanoate can also control the release of drugs by modulating the diffusion rate through the crosslinked polymer matrix.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethylpropane-1,3-diyl dinonanoate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. In vitro studies have demonstrated that 2,2-Dimethylpropane-1,3-diyl dinonanoate can support cell growth and proliferation, and it has been used as a scaffold material for tissue engineering. However, more studies are needed to fully understand the long-term effects of 2,2-Dimethylpropane-1,3-diyl dinonanoate on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2-Dimethylpropane-1,3-diyl dinonanoate is its ability to form stable crosslinks between polymer chains, which can improve the mechanical properties of materials. 2,2-Dimethylpropane-1,3-diyl dinonanoate is also biocompatible and biodegradable, making it an attractive material for biomedical applications. However, the synthesis of 2,2-Dimethylpropane-1,3-diyl dinonanoate can be challenging, and the purification process can be time-consuming and expensive.
Direcciones Futuras
There are several potential future directions for research on 2,2-Dimethylpropane-1,3-diyl dinonanoate. One area of interest is the development of new drug delivery systems using 2,2-Dimethylpropane-1,3-diyl dinonanoate as a carrier. Researchers are also exploring the use of 2,2-Dimethylpropane-1,3-diyl dinonanoate in tissue engineering applications, such as the development of scaffolds for bone and cartilage regeneration. In addition, there is growing interest in using 2,2-Dimethylpropane-1,3-diyl dinonanoate as a crosslinking agent for biodegradable polymers, which could have applications in the development of sustainable materials.
Métodos De Síntesis
2,2-Dimethylpropane-1,3-diyl dinonanoate can be synthesized through the esterification reaction between 2,2-dimethylpropane-1,3-diol and nonanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropane-1,3-diyl dinonanoate has been extensively studied for its potential applications in drug delivery systems. Due to its biocompatibility and biodegradability, 2,2-Dimethylpropane-1,3-diyl dinonanoate has been used as a carrier for various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs. In addition, 2,2-Dimethylpropane-1,3-diyl dinonanoate has been explored as a potential material for tissue engineering, as it can be modified to mimic the extracellular matrix and support cell growth and differentiation.
Propiedades
Número CAS |
15834-05-6 |
|---|---|
Nombre del producto |
2,2-Dimethylpropane-1,3-diyl dinonanoate |
Fórmula molecular |
C23H44O4 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3-nonanoyloxypropyl) nonanoate |
InChI |
InChI=1S/C23H44O4/c1-5-7-9-11-13-15-17-21(24)26-19-23(3,4)20-27-22(25)18-16-14-12-10-8-6-2/h5-20H2,1-4H3 |
Clave InChI |
AHSZBZTYLKTYJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC |
Otros números CAS |
15834-05-6 |
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




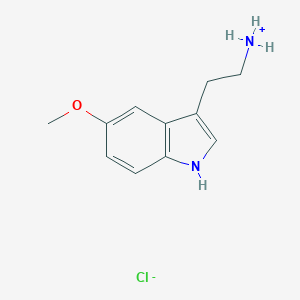

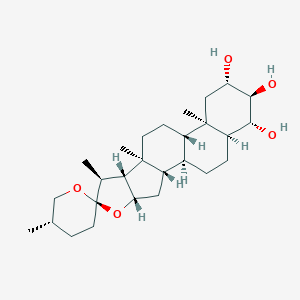
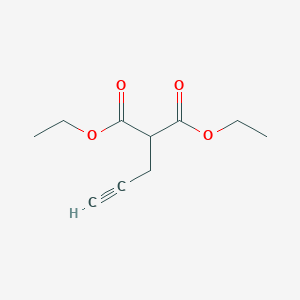
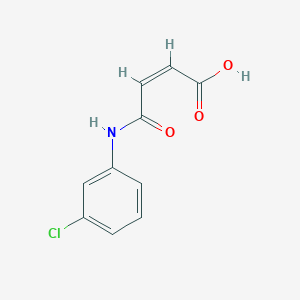
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)

